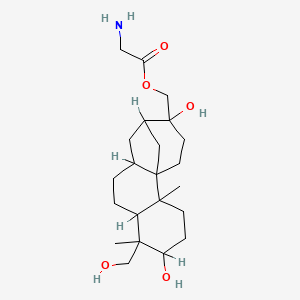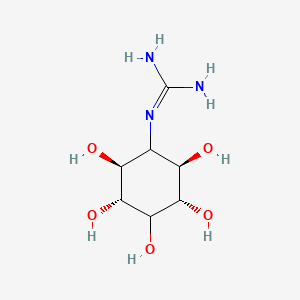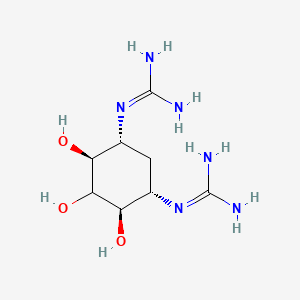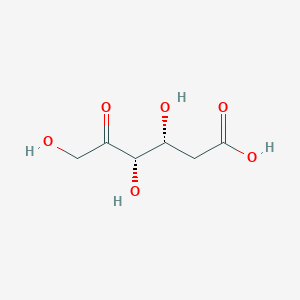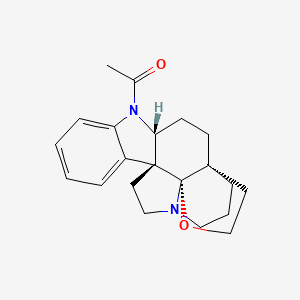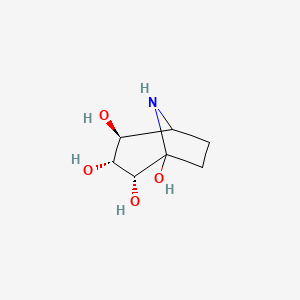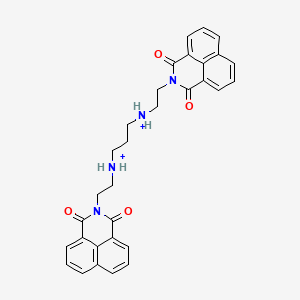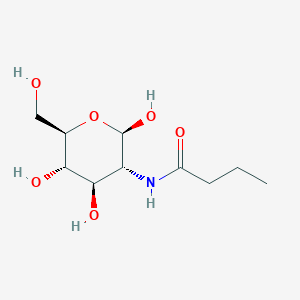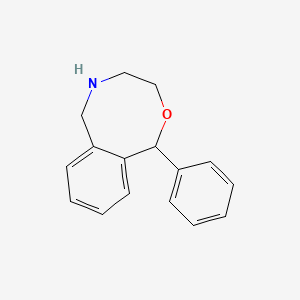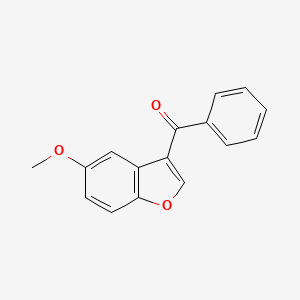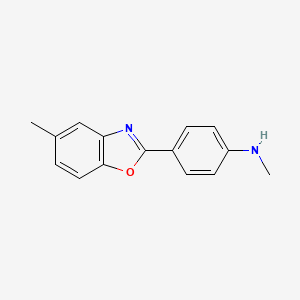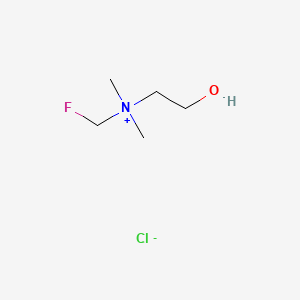
Lead(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+), also known as lead(II) ion, is a divalent cation represented by the chemical symbol Pb²⁺. It is derived from lead, a heavy metal with the atomic number 82. Lead(2+) is commonly encountered in various lead compounds and has significant industrial, environmental, and health implications due to its toxicity.
准备方法
Synthetic Routes and Reaction Conditions
Lead(2+) can be prepared through several synthetic routes. One common method involves the reaction of lead(II) nitrate with potassium sulfate to produce lead(II) sulfate: [ \text{Pb(NO}_3\text{)}_2 + \text{K}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{KNO}_3 ]
Another method involves the reaction of lead(II) acetate with sulfuric acid to produce lead(II) sulfate: [ \text{Pb(C}_2\text{H}_3\text{O}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrially, lead(2+) is produced through the smelting of lead ores such as galena (lead sulfide). The ore is first roasted to convert lead sulfide to lead oxide, which is then reduced with carbon to produce metallic lead. The metallic lead is subsequently dissolved in nitric acid to produce lead(II) nitrate, which can be used to generate various lead(2+) compounds.
化学反应分析
Types of Reactions
Lead(2+) undergoes several types of chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) ion (Pb⁴⁺) in the presence of strong oxidizing agents.
Reduction: Lead(2+) can be reduced to metallic lead (Pb) using reducing agents such as hydrogen gas.
Precipitation: Lead(2+) forms insoluble precipitates with anions such as sulfate (SO₄²⁻) and chloride (Cl⁻).
Common Reagents and Conditions
Hydrochloric Acid: Reacts with lead(2+) to form lead(II) chloride (PbCl₂), a white precipitate. [ \text{Pb}^{2+} + 2\text{Cl}^- \rightarrow \text{PbCl}_2 ]
Sulfuric Acid: Reacts with lead(2+) to form lead(II) sulfate (PbSO₄), a white precipitate. [ \text{Pb}^{2+} + \text{SO}_4^{2-} \rightarrow \text{PbSO}_4 ]
Sodium Hydroxide: Reacts with lead(2+) to form lead(II) hydroxide (Pb(OH)₂), a white precipitate. [ \text{Pb}^{2+} + 2\text{OH}^- \rightarrow \text{Pb(OH)}_2 ]
Major Products Formed
Lead(II) Chloride (PbCl₂): Formed in reactions with chloride ions.
Lead(II) Sulfate (PbSO₄): Formed in reactions with sulfate ions.
Lead(II) Hydroxide (Pb(OH)₂): Formed in reactions with hydroxide ions.
科学研究应用
Lead(2+) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various lead compounds and as a reagent in analytical chemistry.
Biology: Studied for its toxic effects on biological systems, including its impact on enzyme function and cellular processes.
Medicine: Historically used in some medical treatments, though its use has declined due to toxicity concerns.
Industry: Utilized in the production of lead-acid batteries, radiation shielding, and pigments.
作用机制
Lead(2+) exerts its effects through several mechanisms:
Enzyme Inhibition: Lead(2+) can bind to sulfhydryl groups in enzymes, inhibiting their activity and disrupting cellular metabolism.
Oxidative Stress: Lead(2+) induces the production of reactive oxygen species, leading to oxidative damage to cells and tissues.
Disruption of Calcium Homeostasis: Lead(2+) can mimic calcium ions and interfere with calcium-dependent processes, affecting neurotransmission and muscle contraction.
相似化合物的比较
Lead(2+) can be compared with other divalent cations such as:
Calcium(2+) (Ca²⁺): Essential for biological processes, unlike the toxic lead(2+).
Zinc(2+) (Zn²⁺): Important for enzyme function and immune response, whereas lead(2+) is toxic.
Cadmium(2+) (Cd²⁺): Similar in toxicity to lead(2+), but with different industrial applications.
Lead(2+) is unique due to its high toxicity and historical use in various applications despite its harmful effects.
属性
CAS 编号 |
14280-50-3 |
|---|---|
分子式 |
Pb+2 |
分子量 |
207 g/mol |
IUPAC 名称 |
lead(2+) |
InChI |
InChI=1S/Pb/q+2 |
InChI 键 |
RVPVRDXYQKGNMQ-UHFFFAOYSA-N |
SMILES |
[Pb+2] |
规范 SMILES |
[Pb+2] |
熔点 |
327.5°C |
| 78896-34-1 14280-50-3 7439-92-1 |
|
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


